N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S.ClH/c1-4-26-17-12-8-13-18-19(17)22-21(27-18)24(15-9-14-23(2)3)20(25)16-10-6-5-7-11-16;/h8,12-13,16H,4-7,9-11,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVAJFPMLFXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation and alkylation reactions. For example, coupling dimethylamino propyl derivatives with functionalized benzo[d]thiazole intermediates under reflux conditions (e.g., acetonitrile or ethanol/water mixtures) . Key parameters include:
- Temperature : 60–80°C for amide bond formation.
- Catalysts : Triethylamine or DMAP to facilitate coupling.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) achieves >95% purity .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) improves yields to 60–75% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for dimethylamino protons (δ 2.2–2.5 ppm), ethoxy groups (δ 1.3–1.5 ppm), and benzo[d]thiazole aromatic signals (δ 7.2–8.1 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) confirm purity (>98%) .
- Mass Spectrometry : ESI-MS (m/z 450–500 range) verifies molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Core Modifications : Replace the ethoxy group with methoxy or isopropoxy to assess solubility and target binding .
- Bioisosteric Replacement : Substitute cyclohexanecarboxamide with isoxazole or pyrimidine to modulate pharmacokinetics .
- Key Findings :
| Analog Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methoxy substitution | 2.5 µM (kinase inhibition) | |
| Isoxazole replacement | Reduced cytotoxicity |
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB targets (e.g., kinases) to map binding affinities. The dimethylamino group shows hydrogen bonding with Asp86 in EGFR .
- DFT Calculations : Analyze charge distribution on the benzo[d]thiazole ring to predict electrophilic/nucleophilic sites .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do stability studies under varying pH and temperature conditions inform formulation strategies?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C. Degradation >10% occurs at pH <3 (acidic cleavage of ethoxy group) .
- Thermal Stability : TGA/DSC shows decomposition >200°C, suggesting solid-state storage at 4°C .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., A549 vs. HeLa) and ATP concentrations in kinase assays .
- Metabolic Stability : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
- Data Reproducibility : Triplicate runs with blinded controls minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
